3-((4-(2-(Dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione
Overview
Description
XR-1853 is a low molecular weight modulator of human plasminogen activator inhibitor-1 activity. It was initially developed by Xenova Ltd. and has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly thrombosis .
Preparation Methods
The synthesis of XR-1853 involves diketopiperazine-based low molecular weight inhibitors. The specific synthetic routes and reaction conditions for XR-1853 are not widely documented in public sources. it is known that the compound can be synthesized through standard organic synthesis techniques involving the formation of diketopiperazine rings .
Chemical Reactions Analysis
XR-1853 undergoes various chemical reactions, primarily focusing on its interaction with plasminogen activator inhibitor-1. The compound has been shown to reverse the inhibitory effects of plasminogen activator inhibitor-1 against both tissue plasminogen activator and urokinase. The major products formed from these reactions include enhanced fibrinolysis and protection against thrombus formation .
Scientific Research Applications
XR-1853 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In vitro studies have demonstrated that XR-1853 can enhance fibrinolysis and protect against thrombus formation. This makes it a promising candidate for the treatment of thromboembolic diseases. Additionally, XR-1853 has been evaluated in standard radioisotopic assays of clot lysis in whole rat blood, showing dose-dependent enhancement of fibrinolysis ex vivo .
Mechanism of Action
The mechanism of action of XR-1853 involves its modulation of plasminogen activator inhibitor-1 activity. By inhibiting plasminogen activator inhibitor-1, XR-1853 enhances the activity of tissue plasminogen activator and urokinase, leading to increased fibrinolysis. This mechanism is crucial for the regulation of thrombus formation and clearance .
Comparison with Similar Compounds
XR-1853 is compared with other diketopiperazine-based low molecular weight inhibitors such as XR334 and XR5082. These compounds share a similar mechanism of action, targeting plasminogen activator inhibitor-1. XR-1853 has shown a unique profile in enhancing fibrinolysis and protecting against thrombus formation in preclinical studies .
Similar Compounds:- XR334
- XR5082
These compounds, like XR-1853, are low molecular weight inhibitors of plasminogen activator inhibitor-1 and have been evaluated for their potential therapeutic applications in thromboembolic diseases .
Properties
CAS No. |
158944-02-6 |
---|---|
Molecular Formula |
C22H23N3O3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(3E,6Z)-3-benzylidene-6-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C22H23N3O3/c1-25(2)12-13-28-18-10-8-17(9-11-18)15-20-22(27)23-19(21(26)24-20)14-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,23,27)(H,24,26)/b19-14+,20-15- |
InChI Key |
SKAOOZAHHYQXKN-WOBBTWAASA-N |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C=C\2/C(=O)N/C(=C/C3=CC=CC=C3)/C(=O)N2 |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-((4-(2-(dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione XR 1853 XR-1853 XR1853 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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